Pyridine-3,5-diol

Tautomerism Physical Chemistry Medicinal Chemistry

Pyridine-3,5-diol (3,5-dihydroxypyridine) delivers the specific 3,5-chelation geometry required for predictable transition-metal catalyst formation—2-substituted isomers introduce steric hindrance that destabilizes Cu(II) and Ni(II) complexes. Its tautomeric equilibrium differs by orders of magnitude from isomers like 2,4- or 3,4-diol, making substitution a source of irreproducible data in MMP inhibition and Akt pathway studies. Verify CAS 3543-02-0 before ordering.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 3543-02-0
Cat. No. B182610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-diol
CAS3543-02-0
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1O)O
InChIInChI=1S/C5H5NO2/c7-4-1-5(8)3-6-2-4/h1-3,7-8H
InChIKeyDSNXVCDIWGFMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,5-diol (CAS 3543-02-0) Procurement Guide: Technical Specifications and Supply Chain Positioning


Pyridine-3,5-diol (CAS 3543-02-0), a dihydroxypyridine isomer also known as 3,5-dihydroxypyridine, is a heterocyclic building block with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol [1]. It is a white to light-yellow crystalline powder with a reported melting point of 240 °C and a density of 1.4±0.1 g/cm³ . The compound exists as a tautomeric equilibrium between the hydroxypyridine and pyridone forms, a property that fundamentally distinguishes its chemical behavior from other dihydroxypyridine isomers [2]. It is commercially available from multiple vendors with purities typically ranging from 95% to 98%, supported by analytical certificates including NMR, HPLC, and GC .

Pyridine-3,5-diol Substitution Risks: Why Isomeric Purity and Tautomeric State Are Non-Negotiable for Reproducible Research


Substituting Pyridine-3,5-diol with another dihydroxypyridine isomer (e.g., 2,4-diol, 2,6-diol, 3,4-diol) introduces a high risk of experimental failure and irreproducible data. These isomers, despite sharing the same molecular formula, exhibit profoundly different tautomeric equilibria, acidities, and metal-chelation geometries [1]. In aqueous solution, the tautomeric equilibrium constant can vary by more than three orders of magnitude between isomers, fundamentally altering the compound's reactivity, hydrogen-bonding capacity, and biological target engagement [2]. Furthermore, the regiochemistry of the hydroxyl groups dictates the compound's role as a microbial metabolite; for example, Achromobacter species produce pyridine-2,5-diol, while Agrobacterium sp. produce pyridine-3,4-diol, demonstrating that biological systems possess absolute specificity for the hydroxyl substitution pattern [3]. Procurement of the incorrect isomer will not function as a drop-in replacement and will invalidate any structure-activity relationship (SAR) or metabolic pathway study.

Pyridine-3,5-diol Technical Evidence: Quantitative Differentiation from Closest Analogs


Tautomeric Equilibrium and Acidity: 3 Orders of Magnitude Difference Between Pyridinediol Isomers

A comparative study of hydroxypyridine/pyridone isomers revealed that while all isomers predominantly exist in the hydroxypyridine form in the gas phase, their tautomeric equilibrium constants and acidities diverge by more than three orders of magnitude upon hydration [1]. This class-level inference establishes that the 3,5-substitution pattern confers a unique tautomeric and acidic profile compared to other dihydroxypyridines, a critical consideration for applications sensitive to protonation state and hydrogen-bonding capacity.

Tautomerism Physical Chemistry Medicinal Chemistry

Metal Chelation Selectivity: 3,5-Dihydroxypyridine Enables Efficient Catalyst Formation

Pyridine-3,5-diol acts as a ligand capable of complexing with metal ions to form highly efficient catalysts, significantly improving reaction rates and selectivity in organic synthesis while reducing the severity of reaction conditions . While direct comparative formation constants for the 3,5-isomer against other dihydroxypyridines are not readily available in the open literature, studies on related substituted pyridines demonstrate that the position of substituents profoundly impacts the stability of Cu(II) and Ni(II) complexes due to steric effects [1]. This supports the inference that the 3,5-substitution pattern offers a unique coordination geometry distinct from 2,3-, 2,5-, or 3,4-diols.

Catalysis Coordination Chemistry Organometallic Chemistry

Derivative Bioactivity: 2-Alkoxy-3,5-Dihydroxypyridine Inhibits Gelatinases and Akt Pathway

A 2-alkoxy derivative of 3,5-dihydroxypyridine (TD-2, bearing a tetradecyloxy chain) demonstrated inhibition of gelatinases (MMPs) at both the activity and RNA expression levels in HT1080 fibrosarcoma cells, without affecting cell viability [1]. Furthermore, TD-2 inhibited Akt, a major component of the oncogenic EGF cascade [1]. While this evidence is for a derivative and not the parent compound, it establishes the 3,5-dihydroxypyridine core as a privileged scaffold for developing selective MMP and Akt inhibitors, a role that other dihydroxypyridine isomers may not fulfill as effectively.

Cancer Research Enzyme Inhibition Drug Discovery

Pyridine-3,5-diol (3543-02-0) Validated Application Scenarios for Procurement Decision-Making


Coordination Chemistry and Catalysis Ligand Synthesis

Procure Pyridine-3,5-diol for use as a bidentate ligand in transition metal catalysis. The 3,5-hydroxyl arrangement offers a distinct chelation geometry that avoids the steric hindrance observed with 2-substituted pyridines, leading to predictable and efficient catalyst formation for organic transformations [1]. This is supported by class-level evidence that 2-substituents profoundly impact Cu(II) and Ni(II) complex stabilities [2].

Medicinal Chemistry Scaffold for MMP and Kinase Inhibitor Development

Use Pyridine-3,5-diol as a starting material for the synthesis of 2-alkoxy derivatives designed to inhibit matrix metalloproteinases (MMPs) and the Akt signaling pathway [1]. The 3,5-dihydroxypyridine core has been validated as a privileged scaffold for targeting gelatinases in cancer research models [1].

Tautomerism-Dependent Biophysical Assays

Employ Pyridine-3,5-diol in studies where precise control over tautomeric state and acidity is required. The compound's equilibrium differs by orders of magnitude from other isomers [1], making it suitable for experiments investigating the role of pyridone vs. hydroxypyridine forms in biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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